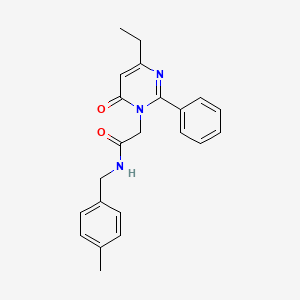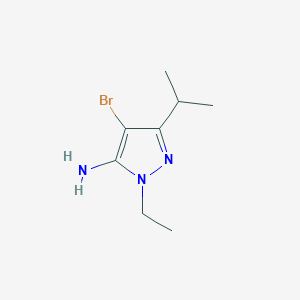
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone, also known as CPP-THIZA, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CPP-THIZA is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to enhance cognitive function in animal models.
Mechanism of Action
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone acts as a positive allosteric modulator of the α7 nAChR. The α7 nAChR is a ligand-gated ion channel that is involved in various cognitive processes such as learning and memory. (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone enhances the activity of the α7 nAChR by increasing the receptor's sensitivity to acetylcholine, the endogenous ligand of the receptor. This results in increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone has been shown to improve cognitive function in animal models. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in various cognitive processes.
Advantages and Limitations for Lab Experiments
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone has several advantages for lab experiments. It is a highly selective and potent compound that can be easily synthesized in large quantities. (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, there are also limitations to the use of (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone in lab experiments. Its mechanism of action is not fully understood, and there are concerns about its potential side effects.
Future Directions
There are several future directions for the study of (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone. Further studies are needed to fully understand the mechanism of action of (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone and to identify potential side effects. Clinical trials are needed to determine the safety and efficacy of (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone in humans. (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone may also have potential applications in the treatment of other neurological disorders such as depression and anxiety. Additionally, the development of more selective and potent compounds that target the α7 nAChR may lead to the discovery of new therapeutic agents for the treatment of cognitive disorders.
Synthesis Methods
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone can be synthesized using a series of chemical reactions. The synthesis involves the reaction of 4-(bromomethyl)thiazole with cyclobutylidenepiperidine to form the intermediate compound, which is then reacted with potassium tert-butoxide to yield (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone. The synthesis method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Parkinson's disease.
properties
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-13(12-8-17-9-14-12)15-6-4-11(5-7-15)10-2-1-3-10/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELOIRAUZKSRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)C3=CSC=N3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylidene-1-(1,3-thiazole-4-carbonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2820876.png)



![5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2820880.png)


![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2820890.png)

![Methyl (2S,5S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-5-phenylpyrrolidine-2-carboxylate](/img/structure/B2820894.png)